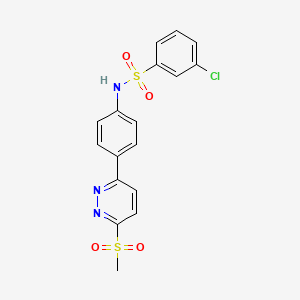

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

3-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-chlorobenzenesulfonamide moiety linked to a 6-(methylsulfonyl)pyridazin-3-yl-substituted phenyl group. The compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., cyclooxygenase (COX) inhibition), with a pyridazine ring system, which may enhance binding affinity due to its electron-withdrawing properties. The methylsulfonyl group at the pyridazine’s 6-position likely contributes to solubility and metabolic stability, while the 3-chloro substituent on the benzene ring could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

3-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQMYCHWWUCXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

Chlorination: The chloro substituent is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Coupling Reactions: The final step involves coupling the pyridazine derivative with a benzenesulfonamide derivative under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the chloro or sulfonyl groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact molecular pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Comparison of Key Features and Bioactivities

Key Structural and Functional Insights

Role of Sulfonamide and Heterocyclic Systems: The target compound shares a benzenesulfonamide core with 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., compound 5 and 6a), which exhibit potent COX-2 inhibition (IC₅₀ = 1.2–1.4 μM) . The sulfonamide group is critical for binding to the COX-2 active site via hydrogen bonding.

Impact of Substituents: The N,N-dimethyl group in compound 6a enhances COX-2 inhibitory activity compared to the parent compound 5, suggesting that alkylation at the C-5 position of the heterocycle improves binding . The absence of such a group in the target compound might reduce potency unless compensated by the pyridazine’s inherent properties.

Comparison with Chromene-Based Analogues :

- The chromene-containing sulfonamide in (Example 53) demonstrates the versatility of sulfonamides in targeting diverse enzymes (e.g., kinases or proteases). However, its fluorinated chromene backbone introduces rigidity and lipophilicity, which may differ from the pyridazine system’s solubility profile .

Biological Activity

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridazine ring, and multiple aromatic substituents. Its unique structure contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 421.95 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active sites or altering receptor functions, thereby modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related sulfonamide derivatives showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting potential as microtubule-destabilizing agents in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

| Compound | Concentration (μM) | % Inhibition | Cell Line |

|---|---|---|---|

| 3-chloro-N-(...) | 20 | 40.76 - 52.03 | MDA-MB-231 (Breast Cancer) |

| Related Compound A | 10 | Significant | HepG2 (Liver Cancer) |

| Related Compound B | 25 | Moderate | A549 (Lung Cancer) |

Anti-inflammatory Activity

Compounds with similar structural motifs have also been evaluated for anti-inflammatory effects. Certain analogs demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating that these compounds could serve as promising candidates for further development in treating inflammatory diseases .

Case Studies

- Microtubule Assembly Inhibition : In a study focusing on the mechanism of action of related compounds, it was found that they could induce morphological changes in cancer cells and enhance caspase-3 activity, confirming their role in apoptosis induction at specific concentrations .

- In Vivo Studies : Animal models have shown that certain derivatives of the compound can effectively reduce tumor size and improve survival rates when administered in therapeutic doses, highlighting their potential for clinical applications .

Q & A

Q. Q1. How can researchers optimize the synthesis of 3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chlorobenzenesulfonyl chloride) with an amine-containing pyridazine derivative. Key steps include:

- Reagent Selection: Use triethylamine as a base to neutralize HCl byproducts during sulfonamide bond formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) for purity ≥95% .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonamide linkage, chloro group position) .

- HPLC-MS: Validates molecular weight ([M+H]⁺ expected at ~450–460 Da) and detects impurities .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition onset >200°C typical for sulfonamides) .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in:

- Pyridazine Ring: Replace methylsulfonyl with morpholinyl or trifluoromethyl groups to assess solubility/affinity trade-offs .

- Chloro Substituent: Test fluoro or methoxy analogs to evaluate steric/electronic effects on target binding .

- Biological Assays:

- Enzyme Inhibition: Use fluorescence polarization assays (e.g., carbonic anhydrase IX) with IC₅₀ calculations .

- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Q. Q4. What computational strategies can predict binding modes of this compound to therapeutic targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates strong affinity) .

- Pharmacophore Mapping: Identify critical features (e.g., sulfonamide H-bond donors, pyridazine π-π stacking) using MOE .

Q. Q5. How can contradictory data on this compound’s enzyme inhibition potency across studies be resolved?

Methodological Answer:

- Standardize Assays: Use identical buffer conditions (pH 7.4, 25 mM Tris) and enzyme sources (e.g., recombinant human isoforms) .

- Control for Redox Activity: Add antioxidants (e.g., DTT) to rule out false positives from compound oxidation .

- Meta-Analysis: Apply statistical tools (e.g., Prism) to harmonize IC₅₀ values from disparate studies, adjusting for assay variability .

Q. Q6. What strategies are recommended for developing selective analytical methods for this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS Method Development:

- Column: C18 (2.1 × 50 mm, 1.7 µm) for rapid separation .

- Ionization: ESI+ with MRM transitions (e.g., m/z 452 → 214 for quantification) .

- Sample Prep: Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) for plasma/brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.